molecular formula C20H24N2O2S B2469462 (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1421500-71-1

(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2469462
CAS RN: 1421500-71-1
M. Wt: 356.48
InChI Key: FIDPBRAMOOWXQU-UHFFFAOYSA-N
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Description

(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological activities. The compound’s unique structure may allow it to interact with specific receptors or enzymes, making it an attractive scaffold for designing novel drugs. Researchers can explore modifications around the piperidine ring to optimize its binding affinity and selectivity for therapeutic targets .

Antimicrobial Properties

Investigations into the antimicrobial potential of piperidine-based compounds have yielded promising results. Specifically, derivatives of this compound may exhibit antibacterial, antifungal, or antiviral activity. Further studies are needed to assess its efficacy against specific pathogens .

Anti-Fibrotic Agents

Given the prevalence of fibrotic diseases, compounds that inhibit fibrosis are of great interest. Preliminary data suggests that this compound (or its derivatives) could serve as an anti-fibrotic agent. In vitro studies have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone .

Antioxidant Properties

The presence of the piperidine moiety in natural alkaloids, such as piperine, underscores its antioxidant potential. Piperidine-based compounds may help scavenge free radicals and protect cells from oxidative stress .

Spiro Compounds

Spiropiperidines, which incorporate a spirocyclic piperidine ring, have diverse applications. Researchers have explored their use as building blocks for complex molecules, ligands in asymmetric synthesis, and potential bioactive agents. The compound’s spirocyclic nature adds structural diversity and enhances its synthetic versatility .

Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for rapid compound synthesis. The compound’s functional groups make it amenable to MCRs, allowing efficient access to structurally diverse piperidine derivatives. Researchers can explore various reaction pathways to create libraries of bioactive compounds .

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Zhang, Y., et al. (2021). Synthesis and therapeutic potential of imidazole-containing compounds with piperidine moiety. BMC Chemistry, 15(1), 1-9. DOI: 10.1186/s13065-020-00730-1 Screening results from: Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl)imidazole Derivatives as Potential Anti-Fibrotic Agents. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226 Piperine information from: Sahu, P. K., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. DOI: 10.1186/s43094-021-00335-y

properties

IUPAC Name

(4-pyridin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-19(20(10-2-3-11-20)17-6-5-15-25-17)22-13-8-16(9-14-22)24-18-7-1-4-12-21-18/h1,4-7,12,15-16H,2-3,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDPBRAMOOWXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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